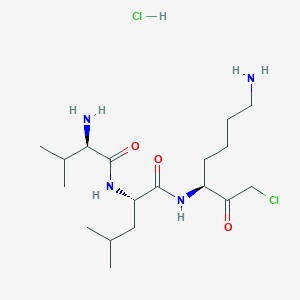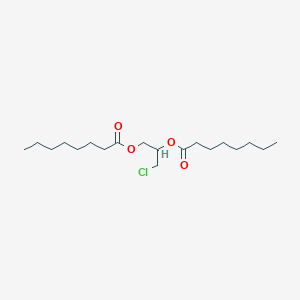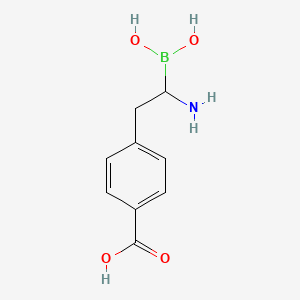
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is a metalloporphyrin complex where zinc is coordinated to a porphyrin ring substituted with pentafluorophenyl groups at the meso positions. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc typically involves the reaction of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin with zinc acetate in a solvent mixture of methanol and chloroform. The reaction is carried out under reflux conditions for several hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions and purification processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl groups are highly reactive towards nucleophiles, allowing for substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo redox reactions, which are essential in its role as a catalyst in various chemical processes.
Common Reagents and Conditions:
Nucleophiles: Thiolates and amines are commonly used in SNAr reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted porphyrin derivatives can be obtained.
Oxidized and Reduced Forms: The compound can exist in different oxidation states, which are crucial for its catalytic activity.
Aplicaciones Científicas De Investigación
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc involves its ability to act as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species can then participate in various chemical and biological processes .
Comparación Con Compuestos Similares
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: The free base form of the compound without the zinc ion.
5,10,15,20-Tetrakis(pentafluorophenyl)porphine palladium(II): A palladium complex with similar photophysical properties.
5,10,15,20-Tetraphenylporphyrin: A related compound with phenyl groups instead of pentafluorophenyl groups.
Uniqueness: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is unique due to the presence of pentafluorophenyl groups, which enhance its reactivity and photophysical properties. The zinc ion also plays a crucial role in stabilizing the porphyrin ring and facilitating various catalytic processes .
Propiedades
Fórmula molecular |
C44H8F20N4Zn |
|---|---|
Peso molecular |
1037.9 g/mol |
Nombre IUPAC |
zinc;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Zn/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
Clave InChI |
SITWILXFZRVHNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)







